molecular formula C9H13N5 B11907542 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11907542
M. Wt: 191.23 g/mol
InChI Key: SHTXNVXBOTULDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS# 1399663-20-7) is a high-purity chemical compound supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary use. This compound belongs to the pyrazolopyrimidine class of heterocyclic scaffolds, which are recognized in scientific literature for their significant potential in medicinal chemistry . Pyrazolopyrimidine cores are frequently investigated as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant cellular signaling pathways in oncogenesis . Researchers value this scaffold for its versatility and potential for structural modification, which allows for the fine-tuning of pharmacological properties and interaction with biological targets . The molecular formula for this specific derivative is C9H13N5, and it has a molecular weight of 191.23 g/mol . Its structure features a fused bicyclic system incorporating a pyrazole ring and a pyrimidine ring, which provides a rigid, planar framework amenable to further chemical exploration . This product is for research use only. Strictly not for human or veterinary use.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethyl-2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C9H13N5/c1-4-6-11-7-5(2)14(3)13-8(7)9(10)12-6/h4H2,1-3H3,(H2,10,11,12)

InChI Key

SHTXNVXBOTULDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N(N=C2C(=N1)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-aminopyrazole with ethyl acetoacetate followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibited significant inhibitory effects on cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways critical for tumor growth .

1.2 Phosphodiesterase Inhibition

The compound has also been evaluated for its phosphodiesterase inhibitory activity. Phosphodiesterases play a crucial role in regulating intracellular levels of cyclic nucleotides, which are vital for many cellular processes. Inhibitors of these enzymes are often used to treat conditions such as erectile dysfunction and pulmonary hypertension. Research indicates that compounds similar to this compound can selectively inhibit phosphodiesterase type 5 (PDE5), potentially leading to therapeutic applications in these areas .

Agricultural Biotechnology Applications

2.1 Plant Growth Regulation

The compound has shown promise as a plant growth regulator. Research indicates that synthetic low molecular weight heterocyclic compounds can act as effective substitutes for traditional phytohormones. In controlled studies, this compound demonstrated auxin-like effects, stimulating seed germination and enhancing root development in maize (Zea mays L.) seedlings .

Data Table: Effects on Maize Growth Parameters

Treatment Concentration (M)Seed Germination (%)Root Length (cm)Chlorophyll Content (mg/g)
Control7551.0
10^-9926.51.15
10^-88561.10

Case Studies

3.1 Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[4,3-d]pyrimidine and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

3.2 Case Study: Agricultural Application

A field trial was conducted to evaluate the effects of the compound on maize cultivation under drought conditions. The results showed that plants treated with the compound exhibited improved growth metrics compared to control groups, indicating its potential utility in enhancing crop resilience against abiotic stress factors .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have confirmed its strong interaction with the CDK2 active site .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogues:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 5-Et, 2-Me, 3-Me C9H14N5 Not explicitly reported; predicted moderate logP (~2.5) due to alkyl groups
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (14b) 1-p-Tolyl, 3-Bn C19H17N5 MP >250°C; IR/NMR data confirmed; antitumor potential inferred
N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35a) 3-Ph, N-Ph C17H13N5 Cytotoxicity reported; aromatic groups increase hydrophobicity (logP ~4.0)
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1) 5-Cl, 1-Me, N-(4-MeO-Ph) C15H15ClN5O Antitumor activity in xenograft models; chlorine enhances electrophilicity
N-Methyl-3-phenyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (I82) 3-Ph, N-Me C12H11N5 SMILES/InChi data provided; methylamine reduces basicity

Key Observations :

  • Alkyl vs. Aromatic Substitutions : The target compound’s ethyl and methyl groups (vs. phenyl in 35a or benzyl in 14b) likely improve solubility but reduce π-π stacking interactions with biological targets.
  • Halogen Effects : Chlorine at position 5 (6d1) enhances electrophilicity and antitumor potency compared to the ethyl group in the target compound .
Antitumor Activity
  • Target Compound: No direct data found, but pyrazolo-pyrimidines with alkyl substituents (e.g., 6d1) inhibit microtubule polymerization via β-tubulin binding . Ethyl and methyl groups may optimize steric interactions with hydrophobic pockets.
  • 6d1 (Chlorinated Derivative): Reduces tumor growth in MCF-7 xenografts (50 mg/kg oral dose) with minimal weight loss in mice, suggesting a favorable therapeutic index .
  • 35a (Aromatic Derivatives) : Shows cytotoxicity in vitro, likely due to intercalation or kinase inhibition .
Antihypertensive Activity
  • Pyrido-pyrimidines (e.g., Compound 36): Lower blood pressure in hypertensive rats (10–50 mg/kg) via vasodilation or renin-angiotensin modulation .
G-Quadruplex DNA Targeting
  • Indole-Pyrimidine Hybrids : highlights pyrazolo-pyrimidines (e.g., 1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives) as G4 DNA binders, stabilizing oncogene promoters (e.g., c-Myc) . The target compound’s ethyl group may enhance groove-binding interactions.

Biological Activity

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound based on recent studies, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₅
  • Molecular Weight : 177.23 g/mol
  • CAS Number : 21018-62-2

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.

  • In Vitro Cytotoxicity :
    • A study reported that compounds similar to this compound displayed a mean growth inhibition (GI%) of up to 43.9% across 56 cancer cell lines. Notably, it was effective against renal carcinoma cell lines (RFX 393) with an IC50 value of approximately 11.70 µM .
    CompoundCell LineIC50 (µM)
    5-Ethyl-2,3-dimethyl...RFX 39311.70
    Reference (Staurosporine)RFX 393-
  • Mechanism of Action :
    • The compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival pathways in cancer cells. Molecular docking studies indicated that the compound binds effectively to the active sites of these proteins, mimicking established inhibitors like milciclib and repotrectinib .

Cell Cycle and Apoptosis Induction

The impact on the cell cycle was significant; treated cells showed increased arrest in the G0–G1 phase and decreased progression through the S and G2/M phases. This suggests that the compound may induce apoptosis through cell cycle disruption.

TreatmentG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.0829.3313.59
Compound A84.3611.494.15
Compound B78.0115.266.73

Additional Biological Activities

Beyond anticancer properties, pyrazolo[4,3-d]pyrimidines have shown potential in other areas:

  • Anti-inflammatory Activity : Some derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Certain analogs demonstrated inhibitory effects on viral replication mechanisms.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo[4,3-d]pyrimidine derivatives for their biological activity:

  • Study Design : The synthesized compounds were tested against multiple cancer cell lines including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7).
  • Findings : Compounds exhibited varying degrees of cytotoxicity with some demonstrating selectivity towards cancerous cells over normal fibroblast cells.

Q & A

What are the critical considerations for optimizing the synthesis of 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine to improve yield and purity?

Level: Basic (Synthesis Optimization)
Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Time: Sealed-tube reactions at 110–130°C for 15 minutes to 2 hours are common, with longer durations (2+ hours) improving cyclization efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance intermediate solubility, while MeNO₂ or EtOH/H₂O mixtures aid recrystallization .
  • Catalysts: Ammonium acetate or K₂CO₃ facilitates cyclocondensation and alkylation steps .
  • Purification: Preparative TLC (CHCl₃/MeOH, 9:1) or recrystallization (cyclohexane/EtOAc) resolves low yields (38–70%) due to byproduct formation .

How can researchers validate the structural integrity of this compound and its derivatives?

Level: Basic (Characterization)
Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR: Assign peaks for ethyl (δ 1.2–1.4 ppm) and methyl groups (δ 2.3–2.5 ppm) on the pyrazolo-pyrimidine core. Coupling constants (e.g., J = 3.2 Hz for furan protons) confirm substituent positions .
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 63.54%, H: 4.71% for C₁₇H₁₅N₅O) to verify purity .
  • HPLC/TLC: Monitor reaction progress and detect impurities (<5% threshold) .

What strategies are effective for probing the structure-activity relationship (SAR) of substituents at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidin-7-amine scaffold?

Level: Advanced (SAR Studies)
Answer:

  • Systematic Substituent Variation: Replace 5-ethyl with bulkier groups (e.g., 5-methylfuran-2-yl) to assess steric effects on target binding .
  • Electron-Donating/Withdrawing Groups: Introduce 2-methoxybenzyl or 4-fluorophenyl to modulate electron density and hydrogen-bonding potential .
  • Biological Assays: Compare IC₅₀ values across derivatives in kinase inhibition assays (e.g., CDK2) to map pharmacophore requirements .
  • NOESY NMR: Confirm spatial proximity between H-3 and CH₂ protons in benzyl-substituted analogs to infer conformational flexibility .

How should researchers address contradictory biological activity data for pyrazolo-pyrimidine analogs across different assay systems?

Level: Advanced (Data Contradiction Analysis)
Answer:

  • Assay Standardization: Control variables like ATP concentration in kinase assays, as competitive inhibition is ATP-dependent .
  • Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify nonspecific binding .
  • Solubility Correction: Adjust DMSO concentrations (<0.1%) to avoid false negatives in cell-based assays .
  • Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional cellular assays (e.g., apoptosis markers) .

What computational methods are recommended for predicting the binding mode of this compound to kinase targets?

Level: Advanced (Computational Modeling)
Answer:

  • Docking Studies (AutoDock/Vina): Use crystal structures (PDB: 4BCG for CDK2) to model interactions. Focus on hinge-region hydrogen bonds (N-7 amine with Glu81) and hydrophobic packing of ethyl/methyl groups .
  • MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of the DFG-in conformation .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethyl → propyl) to prioritize synthetic targets .

How can researchers mitigate challenges in scaling up the synthesis of pyrazolo-pyrimidine derivatives for in vivo studies?

Level: Advanced (Process Chemistry)
Answer:

  • Flow Chemistry: Continuous flow systems reduce exothermic risks in cyclocondensation steps .
  • Catalyst Recycling: Immobilize K₂CO₃ on mesoporous silica to reduce waste .
  • QbD (Quality by Design): Apply DOE (design of experiments) to optimize solvent ratios and heating rates for reproducibility .

What analytical approaches are suitable for detecting degradation products of this compound under physiological conditions?

Level: Advanced (Stability Studies)
Answer:

  • Forced Degradation (ICH Guidelines): Expose the compound to pH 1–13, 40–80°C, and UV light.
  • LC-HRMS: Identify hydrolyzed products (e.g., pyrimidine ring cleavage) with m/z accuracy <5 ppm .
  • Stability-Indicating Methods: Validate HPLC methods (C18 column, 0.1% TFA in H₂O/MeCN) to resolve degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.